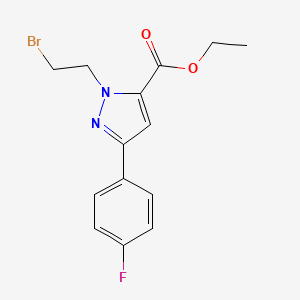

![molecular formula C19H18FN3 B6315471 5-Benzyl-2-(4-fluoro-phenyl)-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine CAS No. 1773507-34-8](/img/structure/B6315471.png)

5-Benzyl-2-(4-fluoro-phenyl)-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine

Vue d'ensemble

Description

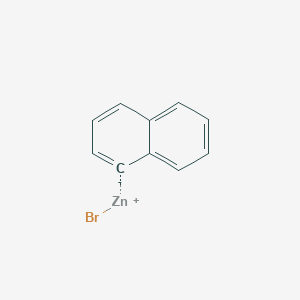

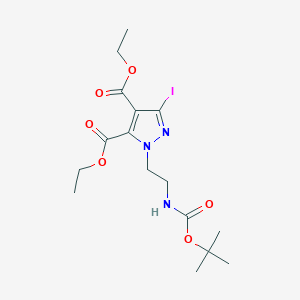

The compound “5-Benzyl-2-(4-fluoro-phenyl)-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine” is a complex organic molecule. It contains a pyrazolo[1,5-a]pyrazine core, which is a bicyclic structure containing two nitrogen atoms . This core is substituted at the 5-position with a benzyl group and at the 2-position with a 4-fluoro-phenyl group .

Synthesis Analysis

While the specific synthesis for this compound isn’t available, similar compounds are often synthesized through reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation .Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The pyrazolo[1,5-a]pyrazine core is a bicyclic structure with two nitrogen atoms, and the benzyl and 4-fluoro-phenyl groups are likely to add further complexity .Chemical Reactions Analysis

Again, while specific reactions involving this compound aren’t available, similar compounds often undergo reactions at the benzylic position . These can include free radical reactions, nucleophilic substitutions, and oxidations .Applications De Recherche Scientifique

Organic Synthesis and Drug Development

This compound serves as a versatile scaffold in organic synthesis and drug development. Its structure allows for various substitutions that can lead to the creation of new pharmacologically active molecules. The presence of the pyrazolo[1,5-a]pyrazine moiety is particularly interesting due to its potential biological activities .

Biological Activity Profiling

Compounds with the pyrrolopyrazine scaffold have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects . This makes them valuable for high-throughput screening in drug discovery.

Photoluminescence Research

The fluorophore properties of this compound make it a candidate for research into photoluminescence. It could be used to study aggregation-induced emission (AIE) and aggregation-induced emission enhancement (AIEE), which are important for developing stable and efficient emission in biomedical research and bioimaging applications .

Anticancer Research

The incorporation of fluorine atoms and the benzylic position in this compound’s structure could be exploited in the design of new anticancer agents. Fluorine moieties are often found in pharmaceuticals due to their ability to modulate biological activity .

Nucleophilic Substitution Reactions

The benzylic position in this compound is reactive towards nucleophilic substitution reactions. This reactivity can be utilized in synthetic chemistry to introduce various functional groups, which can alter the compound’s properties and lead to new applications .

Mécanisme D'action

Target of Action

Compounds with similar structures, such as pyrrolopyrazine derivatives, have been known to exhibit a wide range of biological activities .

Mode of Action

It is likely that the compound interacts with its targets through a series of chemical reactions, possibly involving free radical reactions and nucleophilic substitutions .

Biochemical Pathways

It is known that compounds with similar structures can interfere with various biochemical pathways, including those associated with bacterial virulence .

Result of Action

Similar compounds have shown a range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .

Action Environment

It is known that factors such as ph, temperature, and the presence of other substances can affect the activity of similar compounds .

Propriétés

IUPAC Name |

5-benzyl-2-(4-fluorophenyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FN3/c20-17-8-6-16(7-9-17)19-12-18-14-22(10-11-23(18)21-19)13-15-4-2-1-3-5-15/h1-9,12H,10-11,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMUANUXAZOMGMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=CC(=N2)C3=CC=C(C=C3)F)CN1CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Benzyl-2-(4-fluorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

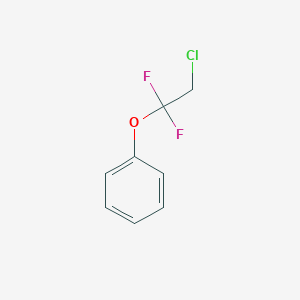

![2-(3-Fluoro-phenyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylic acid t-butyl ester, 95%](/img/structure/B6315451.png)

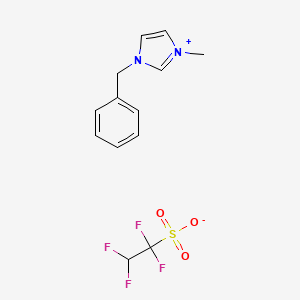

![2-(3-Fluoro-phenyl)-3-iodo-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylic acid t-butyl ester, 95%](/img/structure/B6315458.png)

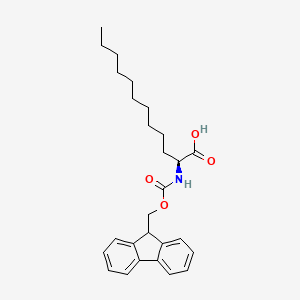

![3-Cyano-2-(3-fluoro-phenyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylic acid t-butyl ester, 95%](/img/structure/B6315459.png)

![2-Iodo-4-oxo-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine-3-carboxylic acid ethyl ester, 95%](/img/structure/B6315474.png)

![2-Iodo-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine-3-carboxylic acid ethyl ester, 95%](/img/structure/B6315480.png)